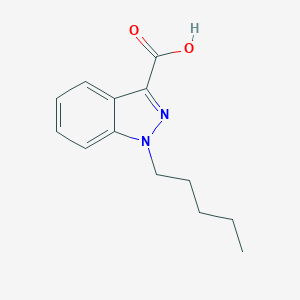

1-Pentyl-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-pentylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDVXVERSIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Pentyl-1H-indazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indazole-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in forensic science and drug metabolism research. As a primary metabolite of the synthetic cannabinoid AB-PINACA, a thorough understanding of its chemical properties is crucial for researchers, analytical chemists, and drug development professionals. This document delves into its synthesis, physicochemical characteristics, analytical profile, and reactivity, offering field-proven insights into its scientific context.

Introduction and Significance

This compound is primarily known as an analytical reference standard categorized as a synthetic cannabinoid metabolite.[1] It is a major metabolic product of AB-PINACA (also referred to as APINAC), a potent synthetic cannabinoid receptor agonist.[1] The detection of this carboxylic acid metabolite in biological samples is a definitive indicator of exposure to its parent compound. Consequently, its accurate characterization is paramount for forensic toxicology laboratories and for researchers studying the pharmacokinetics of synthetic cannabinoids. Beyond its role as a metabolite, its chemical structure, featuring a reactive carboxylic acid on an N-alkylated indazole core, makes it a useful synthetic intermediate for further chemical exploration.[2]

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both biological and analytical systems. The properties of this compound are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1283576-17-9 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 232.28 g/mol | [3] |

| Synonyms | AB-PINACA 3-carboxyindazole metabolite | [1][4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Significance & Rationale |

| Appearance | Crystalline solid | Affects handling, solubility, and formulation. |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, influencing its distribution in biological systems and retention in reverse-phase chromatography.[3] |

| Hydrogen Bond Donors | 1 (from COOH) | The acidic proton is key to its chemical reactivity and interactions with polar solvents or biological targets.[3] |

| Hydrogen Bond Acceptors | 3 (2 from COOH, 1 from indazole N) | These sites influence solubility in protic solvents and potential molecular interactions.[3] |

| Polar Surface Area | 55.1 Ų | This value suggests moderate cell permeability.[3] |

| UV/Vis. λmax | 300 nm | Provides a basis for UV-based detection and quantification in HPLC analysis.[1] |

| Storage & Stability | ≥4 years at -20°C | As a reference material, long-term stability is critical for ensuring the accuracy of analytical measurements.[1] |

Synthesis and Chemical Reactivity

While this compound is often encountered as a metabolite, understanding its synthesis is crucial for producing reference standards and exploring related chemical space. The synthesis generally involves a two-stage process: formation of the indazole core followed by N-alkylation.

General Synthetic Workflow

A common and scalable approach involves the N-alkylation of a pre-formed indazole-3-carboxylic acid core. This method offers better regioselectivity compared to building the alkylated ring system from scratch.[5]

The workflow is conceptually straightforward:

-

Core Synthesis : 1H-Indazole-3-carboxylic acid is synthesized. A well-documented method starts from isatin, which is hydrolyzed and converted to a diazonium salt, followed by reduction and acidic cyclization to form the indazole ring.[6]

-

N-Alkylation : The nitrogen at the N1 position of the indazole ring is selectively alkylated using an appropriate pentylating agent, such as 1-bromopentane, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).[7] This step must be carefully controlled to favor N1 over N2 alkylation.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group. This group serves as a versatile handle for derivatization.

-

Esterification : The carboxylic acid can be readily converted to its corresponding esters, such as the methyl ester, through reaction with an alcohol (e.g., methanol) under acidic conditions. This is a common derivatization for improving volatility for GC-MS analysis.[8]

-

Amide Coupling : The compound can undergo amide coupling reactions with various amines. This is achieved by first activating the carboxylic acid with a coupling agent (e.g., TBTU, HATU) and then introducing the desired amine.[7] This reaction is fundamental to the synthesis of many parent synthetic cannabinoids, such as AB-PINACA itself, which is an amide derivative.

Analytical Characterization and Protocols

Accurate identification of this compound in complex matrices like urine or serum requires robust analytical techniques. The primary methods are mass spectrometry coupled with a chromatographic separation technique.

Mass Spectrometry (MS)

Mass spectrometry, particularly when paired with gas or liquid chromatography, is the definitive tool for structural confirmation.

-

Electron Ionization (EI-MS) : In GC-MS analysis, the molecule will fragment in a predictable manner. Expected fragments would include the loss of the pentyl side chain and characteristic ions from the indazole-3-carboxylic acid core.

-

Electrospray Ionization (ESI-MS) : In LC-MS, soft ionization allows for the prominent observation of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion would yield characteristic product ions, such as the indazole acylium cation, which are crucial for unambiguous identification in complex samples.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of pure reference materials.

-

¹H NMR : The proton spectrum would show characteristic signals for the aromatic protons on the indazole ring, a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, and a broad singlet for the acidic proton of the carboxylic acid.

-

¹³C NMR : The carbon spectrum would confirm the presence of the carbonyl carbon from the acid, aromatic carbons, and the five distinct carbons of the pentyl chain. Two-dimensional NMR experiments like HMBC and HSQC are used to assign all proton and carbon signals definitively.[10]

Protocol: General LC-MS/MS Analytical Workflow

This protocol is a representative workflow for the detection of synthetic cannabinoid metabolites in biological fluids, adapted from established methodologies.[9]

Objective: To detect and confirm the presence of this compound in a prepared sample (e.g., hydrolyzed urine extract).

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a wash step, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Rationale: The C18 column retains the moderately lipophilic analyte, while the gradient elution ensures it is separated from more polar or less polar interferences. Formic acid aids in protonation for positive-ion ESI.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/dd-MS2 for screening.

-

Precursor Ion: Monitor for the [M+H]⁺ ion (m/z 233.12).

-

Product Ions: Select at least two specific and intense product ions for confirmation. These would be determined by infusing a pure standard and optimizing collision energy. Characteristic fragments would arise from the cleavage of the pentyl chain and fragmentation of the indazole core.

-

Rationale: MRM provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and providing confident identification.

-

-

Data Analysis:

-

Confirm the analyte by matching the retention time with that of a certified reference standard.

-

Verify the presence of at least two MRM transitions.

-

Ensure the ion ratio (the relative abundance of the two product ions) matches that of the reference standard within a specified tolerance (e.g., ±20%).

-

Conclusion

This compound is a molecule of critical importance in modern forensic toxicology. Its chemical properties—from its synthesis and reactivity to its distinct analytical signature—are foundational to its role as a key biomarker for AB-PINACA consumption. The methodologies and principles outlined in this guide provide researchers and scientists with the necessary technical knowledge to confidently identify, quantify, and study this compound and its role in the broader context of synthetic cannabinoid metabolism.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound Methyl Ester. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Pentyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Artaria, D., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Journal of Forensic Science & Criminology.

-

Frinculescu, A. (2019). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. Available from: [Link]

-

PubChem. 1-Pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Available from: [Link]

-

ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

- Dzyubenko, N. G., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid.

-

Chem-Impex. 1H-Indazole-3-carboxylic acid. Available from: [Link]

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.

- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.

-

Liu, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules. Available from: [Link]

- Chandrasekhar, T., et al. (2012).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. diva-portal.org [diva-portal.org]

- 8. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bibliography.maps.org [bibliography.maps.org]

An In-depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid (CAS: 1283576-17-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a compound of significant interest in forensic science, toxicology, and cannabinoid research. As a primary metabolite of the synthetic cannabinoid AB-PINACA, a thorough understanding of its chemical properties, synthesis, and biological fate is crucial for accurate analytical detection and for comprehending the pharmacology of its parent compound.

Compound Profile and Significance

This compound, also known as AB-PINACA 3-carboxyindazole metabolite, is the product of in-vivo hydrolysis of the terminal amide of AB-PINACA. Its presence in biological samples is a key indicator of exposure to this particular synthetic cannabinoid.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the development of analytical standards.

| Property | Value | Source |

| CAS Number | 1283576-17-9 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Crystalline solid | |

| Purity | ≥98% (as an analytical standard) | |

| Storage Temperature | -20°C | |

| Stability | ≥4 years (under proper storage) | |

| UV/Vis. λmax | 300 nm |

Synthesis and Mechanism

The synthesis of this compound is primarily achieved through the N-alkylation of the indazole-3-carboxylic acid core. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position of the indazole ring.

The Causality of Regioselective N1-Alkylation

Achieving selective N1-alkylation is paramount for the synthesis of the correct isomer. The choice of base and solvent system plays a pivotal role in directing the alkylation to the desired nitrogen. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be an effective method for achieving high N1 regioselectivity.[3][4]

The proposed mechanism involves the deprotonation of the indazole ring by NaH to form an indazolide anion. In a solvent like THF, the sodium cation (Na+) is thought to coordinate with the N2 nitrogen and the oxygen of the C3-carboxylic acid group, sterically hindering the approach of the alkylating agent to the N2 position and thereby favoring alkylation at the N1 position.[4]

Sources

An In-depth Technical Guide to the Synthesis of 1-Pentyl-1H-indazole-3-carboxylic Acid

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its unique physicochemical properties and ability to engage in various biological interactions have made it a focal point for researchers in drug development. 1-Pentyl-1H-indazole-3-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of several classes of compounds, most notably synthetic cannabinoids and other pharmacologically active agents.[1] The precise control over its synthesis is therefore of paramount importance to ensure the efficient and regioselective production of target molecules.

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a primary focus on a robust and highly regioselective N-alkylation strategy. We will delve into the mechanistic underpinnings of this synthetic route, offer a detailed, step-by-step experimental protocol, and present the necessary data for replication and validation in a research setting. The information herein is curated for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthetic transformation.

Synthetic Strategy: The Prevailing Logic of Direct N1-Alkylation

The synthesis of this compound primarily revolves around the alkylation of the indazole-3-carboxylic acid core. The indazole ring possesses two nitrogen atoms (N1 and N2) that are susceptible to alkylation, leading to the potential formation of two regioisomers. For many applications, the N1-alkylated product is the desired isomer. Historically, the synthesis of N1-alkylated indazoles often commenced with the ester of indazole-3-carboxylic acid. However, this approach frequently suffers from poor regioselectivity, resulting in a mixture of N1 and N2 alkylated products and consequently, lower overall yields of the desired compound.[2]

A more contemporary and efficient approach, which will be the focus of this guide, is the direct and selective N1-alkylation of indazole-3-carboxylic acid itself. This method has been shown to provide superior regioselectivity and higher yields.[2][3] The choice of base and solvent is critical in directing the alkylation to the N1 position. The combination of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has proven to be particularly effective.[4][5][6]

The rationale for this enhanced selectivity lies in the interplay of steric and electronic factors of the indazole-3-carboxylate anion formed in situ. The carboxylate group at the C3 position appears to sterically hinder the approach of the alkylating agent to the adjacent N2 position, thereby favoring alkylation at the more accessible N1 position.[4] Furthermore, the reaction conditions, particularly the use of NaH in THF, are believed to promote the formation of an ion pair that further directs the alkylating agent to the N1 nitrogen.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound via direct N1-alkylation.

Caption: Direct N1-Alkylation of 1H-Indazole-3-carboxylic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 1H-Indazole-3-carboxylic acid | 1.0 | equivalent | Starting material. |

| 1-Bromopentane | 1.1 - 1.5 | equivalents | Alkylating agent. A slight excess is often used. |

| Sodium Hydride (60% dispersion in oil) | 2.0 - 3.0 | equivalents | Base for deprotonation. |

| Solvent | |||

| Tetrahydrofuran (THF) | Varies | mL | Anhydrous conditions are crucial. |

| Reaction Conditions | |||

| Temperature | 0 °C to reflux | °C | Initially cooled for base addition, then warmed. |

| Reaction Time | 2 - 24 | hours | Monitored by TLC or LC-MS. |

| Yield | |||

| Typical Yield | 51 - 96 | % | Dependant on reaction scale and purification.[2][3] |

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

1H-Indazole-3-carboxylic acid

-

1-Bromopentane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

-

Dispensing the Base: Sodium hydride (2.0-3.0 equivalents) is carefully weighed and added to the flask. Anhydrous THF is then added via syringe to create a suspension. The flask is cooled to 0 °C in an ice bath.

-

Addition of the Starting Material: 1H-Indazole-3-carboxylic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of NaH in THF at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

-

Addition of the Alkylating Agent: 1-Bromopentane (1.1-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux and stirred for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching the Reaction: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess NaH is carefully quenched by the slow, dropwise addition of deionized water.

-

Workup and Extraction: The THF is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is diluted with water and acidified to a pH of approximately 2-3 with 1 M HCl. The acidified aqueous layer is then extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Conclusion and Future Outlook

The direct N1-alkylation of 1H-indazole-3-carboxylic acid represents a highly efficient and regioselective method for the synthesis of this compound. The strategic use of sodium hydride in tetrahydrofuran is key to achieving the desired N1-isomer with high fidelity. This technical guide provides researchers and drug development professionals with a robust framework for the synthesis of this important building block. As the demand for novel indazole-based therapeutics continues to grow, the optimization and application of such synthetic methodologies will remain a critical aspect of advancing medicinal chemistry and drug discovery. Further research may focus on the development of even more sustainable and scalable protocols, potentially exploring catalytic methods or flow chemistry approaches to further enhance the efficiency and safety of this important transformation.

References

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Forensic Chemistry, 40(5), 100603. [Link]

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Dahlén, J., Wu, X., Green, H., & Konradsson, P. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]

-

Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

-

Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. ResearchGate. [Link]

-

Collins, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

-

Collins, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. [Link]

-

Scope of one‐pot direct N‐acylation of indazole with carboxylic acids. ResearchGate. [Link]

-

(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. PMC - NIH. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).

-

Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. research.ucc.ie [research.ucc.ie]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a molecule of significant interest in both forensic toxicology and medicinal chemistry. Known principally as the primary carboxylic acid metabolite of the synthetic cannabinoid AB-PINACA, its detection serves as a crucial biomarker for the parent compound's consumption. Beyond its forensic relevance, the underlying 1-alkyl-indazole-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. This document details the molecule's physicochemical properties, provides a validated protocol for its regioselective synthesis, explores its metabolic generation, and discusses its analytical characterization and broader applications.

Core Molecular Profile

This compound is an organic compound featuring a bicyclic indazole core, N-alkylated with a pentyl chain at the N-1 position and substituted with a carboxylic acid group at the C-3 position. This structure is fundamental to its chemical behavior and biological significance.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized below, providing a foundational reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1], [2] |

| Molecular Weight | 232.28 g/mol | [1][3], [4] |

| IUPAC Name | 1-pentylindazole-3-carboxylic acid | [1][3] |

| CAS Number | 1283576-17-9 | [2] |

| Appearance | Crystalline solid | [2] |

| Synonyms | AB-PINACA 3-carboxyindazole metabolite | [2], [3] |

| UV/Vis. (λmax) | 300 nm | [2] |

| Storage Conditions | -20°C | [2] |

Synthesis Protocol: Regioselective N-1 Alkylation

The synthesis of this compound is most efficiently achieved via the direct N-alkylation of the 1H-indazole-3-carboxylic acid core. A significant challenge in the alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers.[4][5][6] The following protocol is designed to strongly favor the desired N-1 product, a critical consideration for producing analytical standards or precursors for further derivatization.

Causality of Experimental Choices

-

Base and Solvent System: The choice of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is crucial for achieving high N-1 regioselectivity.[4][5][6] NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen. The resulting sodium-indazole salt is thought to coordinate with the oxygen of the C-3 carboxylate group, sterically hindering the N-2 position and directing the incoming electrophile (pentyl bromide) to the N-1 position.[4][6]

-

Starting Material: 1H-Indazole-3-carboxylic acid is the logical precursor, as the indazole scaffold is a versatile building block in medicinal chemistry.[7]

-

Electrophile: 1-Bromopentane is a suitable alkylating agent, providing the necessary pentyl chain.

Experimental Workflow Diagram

Caption: Workflow for the regioselective synthesis of this compound.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium indazolide salt.

-

Alkylation: Slowly add 1-bromopentane (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Remove the ice bath and warm the reaction to 50°C. Allow it to stir for 16-24 hours, monitoring progress by TLC or LC-MS.

-

Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The desired product, being a carboxylate salt at this stage, will likely remain in the aqueous layer.

-

Acidification & Precipitation: Separate the layers. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Biological Significance and Metabolic Pathway

The primary relevance of this compound in a research and forensic context is its role as the major metabolite of the synthetic cannabinoid AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide).

Metabolic Formation

Following ingestion of AB-PINACA, the compound undergoes extensive Phase I metabolism. The most dominant and rapid biotransformation is the hydrolysis of the terminal amide bond.[2][8] This reaction is catalyzed primarily by human carboxylesterase 1 (CES1).[1] The enzymatic cleavage of the amide linkage releases the L-valinamide moiety and yields this compound. This metabolite is then often subject to Phase II metabolism (e.g., glucuronidation) before excretion.[2]

Pathway Diagram: AB-PINACA Metabolism

Caption: Major metabolic pathway from AB-PINACA to its carboxylic acid metabolite.

Application in Forensic Toxicology

Because the parent AB-PINACA compound is rapidly metabolized, its concentration in urine samples is often very low or undetectable. However, the carboxylic acid metabolite is more stable and present in higher concentrations, making it a reliable and definitive biomarker for confirming AB-PINACA use.[2][8][9] Forensic laboratories routinely screen for this metabolite using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Characterization

Accurate identification of this compound requires a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas or liquid chromatography, is the primary tool for identification.

-

Expected Fragmentation: In electrospray ionization (ESI), the molecule will readily show a protonated molecular ion [M+H]⁺ at m/z 233.13. Key fragmentation patterns would involve the loss of the pentyl chain (C₅H₁₁) and the carboxylic acid group (COOH).

-

Data Availability: GC-MS data for this compound is available in public databases such as PubChem, which can be used for spectral comparison.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural confirmation of the synthesized standard. While specific spectral data is not widely published, the expected signals can be predicted based on the structure and data from close analogs like its methyl ester.[10]

-

¹H NMR:

-

Aromatic Protons: Four signals in the aromatic region (~7.2-8.2 ppm), corresponding to the protons on the benzene ring of the indazole core.

-

Alkyl Chain Protons: A triplet for the N-CH₂ protons (~4.5 ppm), multiplets for the internal CH₂ groups (~1.3-1.9 ppm), and a triplet for the terminal CH₃ group (~0.9 ppm).

-

Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal for the carboxylic acid carbon at ~165-170 ppm.

-

Aromatic Carbons: Signals for the eight carbons of the indazole ring system between ~110-145 ppm.

-

Alkyl Carbons: Five distinct signals for the pentyl chain carbons between ~14-50 ppm.

-

Broader Context in Drug Discovery

The 1H-indazole-3-carboxylic acid scaffold is not limited to forensic applications. It is a highly valued core structure in medicinal chemistry due to its ability to serve as a versatile template for synthesizing biologically active compounds.[7] Its derivatives have been investigated for a wide range of therapeutic activities, including:

-

Anti-cancer agents [7]

-

Anti-inflammatory drugs [7]

-

5-HT₃ receptor antagonists (e.g., Granisetron)[11]

-

Kinase inhibitors [1]

The ability to functionalize the N-1 position (as demonstrated in the synthesis protocol) and the C-3 carboxylic acid group (via amidation or esterification) allows for the creation of large chemical libraries for screening against various biological targets.[11][12][13]

Conclusion

This compound stands at the intersection of forensic science and pharmaceutical development. As a key metabolite, its robust detection is fundamental to monitoring the abuse of synthetic cannabinoids like AB-PINACA. The synthetic protocols, grounded in the principles of regioselective alkylation, provide a reliable means of producing this critical analytical standard. Furthermore, understanding its structure and synthesis provides valuable insights for medicinal chemists leveraging the potent indazole-3-carboxylic acid scaffold to develop the next generation of therapeutic agents. This guide serves as a foundational resource for professionals engaged in these fields, providing the necessary technical detail and scientific rationale for their work.

References

-

Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 17(3), 660–677. Available at: [Link]

-

Kim, J., et al. (2021). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Molecules, 26(11), 3350. Available at: [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]

-

Chem-Impex International. (n.d.). 1H-Indazole-3-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed. Available at: [Link]

-

Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Connolly, M. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

-

Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Center for Forensic Science Research & Education. (n.d.). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound Methyl Ester. PubChem Compound Database. Available at: [Link]

-

Kronstrand, R., et al. (2022). The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons. Drug Testing and Analysis, 14(4), 634-652. Available at: [Link]

-

Diva Portal. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]

-

Gundersen, P. O., et al. (2019). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 11(1), 51-67. Available at: [Link]

-

ProBiologists. (2018). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. Available at: [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Available at: [Link]

-

ResearchGate. (n.d.). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole3-carboxamide (AKB48). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. jocpr.com [jocpr.com]

IUPAC name for 1-Pentyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a molecule of significant interest in forensic science, toxicology, and pharmacological research. As a known metabolite of synthetic cannabinoid receptor agonists (SCRAs), understanding its chemical properties, synthesis, and biological context is critical for researchers, analytical chemists, and drug development professionals. This guide moves beyond simple data recitation to explain the underlying principles and experimental rationale, ensuring a deep and actionable understanding of the subject matter.

Nomenclature and Physicochemical Profile

This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2][3] The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4][5] The systematic IUPAC name for this compound is This compound .[6] It is also recognized as a metabolite of AB-PINACA, an indazole-3-carboxamide synthetic cannabinoid, and is utilized as an analytical reference standard in forensic contexts.[7]

Core Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection for synthesis, purification, and analytical sample preparation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem[6] |

| Molecular Weight | 232.28 g/mol | PubChem[6] |

| Appearance | Crystalline solid | Cayman Chemical[7] |

| XLogP3 | 3.2 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| UV/Vis Maximum (λmax) | 300 nm | Cayman Chemical[7] |

Synthesis Pathway and Protocol

The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available methyl 1H-indazole-3-carboxylate. This strategy involves (1) selective N-alkylation of the indazole ring, followed by (2) saponification (hydrolysis) of the methyl ester to yield the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: Figure 1: Two-Step Synthesis Workflow

Detailed Experimental Protocol

This protocol is a representative method synthesized from established procedures for N-alkylation of indazoles and ester hydrolysis.[8][9]

Step 1: Synthesis of Methyl 1-pentyl-1H-indazole-3-carboxylate

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 1H-indazole-3-carboxylate (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the carbonate anion reactive. K₂CO₃ is a sufficiently strong base to deprotonate the N-H of the indazole ring, forming a nucleophilic indazolide anion, but is milder and easier to handle than alternatives like sodium hydride (NaH).

-

-

Alkylating Agent: Add 1-bromopentane (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the product. Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Saponification to this compound

-

Reactor Setup: Dissolve the crude or purified methyl 1-pentyl-1H-indazole-3-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a co-solvent system (THF/water) ensures the solubility of both the organic ester and the inorganic base. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.

-

-

Workup and Acidification: Monitor the reaction by TLC. Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with 1M hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach is required for unambiguous structural elucidation.[10][11][12]

Analytical Workflow Diagram

Caption: Figure 2: Analytical Validation Workflow

Expected Analytical Data

The following table summarizes the data expected from key analytical techniques used to validate the structure of this compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pentyl chain protons (a terminal methyl triplet, multiple methylene multiplets) and aromatic protons of the indazole ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the five distinct carbons of the pentyl chain, the six carbons of the benzene portion of the indazole ring, the two carbons of the pyrazole portion, and a downfield signal for the carboxylic acid carbonyl carbon. |

| LC-MS | A parent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 233.12. |

| GC-MS (after derivatization) | The carboxylic acid is non-volatile; derivatization (e.g., methylation) is needed. The resulting methyl ester would show a molecular ion at m/z 246.14.[13] |

| FTIR | A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching. |

Biological Context: A Cannabinoid Receptor Agonist Metabolite

This compound is primarily of interest due to its status as a metabolite of potent synthetic cannabinoids like AB-PINACA.[7] The parent compounds are high-efficacy agonists at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors.[14][15]

-

CB₁ Receptors: Located primarily in the central nervous system, their activation is responsible for the psychoactive effects associated with cannabinoids.[14][16]

-

CB₂ Receptors: Found mainly in the peripheral nervous system and on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.[17]

SCRAs like the parent indazole-3-carboxamides bind to these receptors with much higher affinity and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[16][18] This leads to a more intense and often unpredictable physiological response.

Mechanism of Action at the CB₁ Receptor

Caption: Figure 3: Cannabinoid Receptor Signaling

Upon binding of an SCRA to the CB₁ receptor, a G-protein-coupled receptor (GPCR), it triggers a conformational change that activates the associated inhibitory G-protein (Gi/o).[17] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[17] This cascade modulates downstream signaling pathways, ultimately altering neuronal excitability and neurotransmitter release, which produces the compound's physiological effects.

Conclusion

This compound is more than a simple organic molecule; it is a key piece in the complex puzzle of synthetic cannabinoid pharmacology and toxicology. A thorough understanding of its synthesis from common precursors, its distinct analytical signature, and its role as a biological metabolite is essential for the scientific community. The robust protocols and workflows detailed in this guide provide a validated framework for the synthesis and characterization of this and related compounds, empowering researchers to conduct their work with precision, safety, and confidence.

References

-

PubChem Compound Summary for CID 18695504, this compound. National Center for Biotechnology Information. [Link]

-

Functional profile of synthetic cannabinoid receptor agonists: Exploring cannabinoid and noncannabinoid targets. ScienceDirect. [Link]

-

The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Evolution. ResearchGate. [Link]

-

PubChem Compound Summary for CID 118536019, this compound Methyl Ester. National Center for Biotechnology Information. [Link]

-

Synthetic Cannabinoid Receptor Agonists (Chapter 13). Cambridge University Press. [Link]

-

Synthetic Cannabinoids: An Overview of The Clinical Pharmacology and Toxicology. Juniper Publishers. [Link]

-

Synthetic Cannabinoid Receptor Agonists (SCRAs). United Nations Office on Drugs and Crime. [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]

-

Indazole. Wikipedia. [Link]

-

Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). SpringerLink. [Link]

-

1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Indazole. Grokipedia. [Link]

-

NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. ResearchGate. [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]

-

Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl). PubMed. [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jocpr.com [jocpr.com]

- 9. diva-portal.org [diva-portal.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Cannabinoid Receptor Agonists (Chapter 13) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. books.rsc.org [books.rsc.org]

The Versatile Scaffold: Elucidating the Diverse Biological Activities of Indazole-3-Carboxamide Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its inherent drug-like properties have driven extensive investigation, revealing potent activities across a range of therapeutic areas including inflammation, oncology, and virology.[1][2] This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies associated with indazole-3-carboxamide derivatives, offering field-proven insights for drug discovery and development professionals.

Foundational Chemistry: Synthesis of the Core Scaffold

The versatility of the indazole-3-carboxamide scaffold stems from its modular synthesis, which allows for systematic structural modifications to optimize biological activity. The most common synthetic route involves the amide coupling of a 1H-indazole-3-carboxylic acid intermediate with a diverse range of primary or secondary amines.[3] This process typically begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which is then reacted with the desired amine to form the final carboxamide product.[4] This straightforward approach enables the exploration of various substituents at the amide nitrogen, a critical step in tuning the compound's potency and selectivity for its biological target.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: CRAC channel signaling and inhibition by indazole-3-carboxamides.

Structure-Activity Relationship (SAR)

SAR studies have revealed a crucial structural requirement for CRAC channel inhibition. A key finding is that the specific regiochemistry of the amide linker is critical for activity. [4][5]Derivatives with a -CO-NH-Ar linker (3-carboxamide) show potent, sub-micromolar inhibition of calcium influx. [4]In stark contrast, the reverse amide isomers with a -NH-CO-Ar linker are often inactive, even at high concentrations. [4][6]This unprecedented regiochemical requirement distinguishes the indazole scaffold from many other known CRAC channel blockers. [4]

Quantitative Data: CRAC Channel Inhibition

The following table summarizes the inhibitory activity of representative indazole-3-carboxamide derivatives against calcium influx.

| Compound ID | R1 (Indazole N1) | R2 (Amide) | Ca2+ Influx IC50 (µM) | Key SAR Observations |

| 12d | 2,4-dichlorobenzyl | 2,6-difluorophenyl | 0.67 | Potent inhibition with the -CO-NH-Ar regiochemistry. [4] |

| 9c | 2,4-dichlorobenzyl | N/A (reverse amide) | >100 | The reverse amide isomer is inactive, highlighting the importance of linker orientation. [4][5] |

| 15b | N/A (fused pyrazole) | 3,5-difluoro-4-pyridyl | 0.65 | High activity is maintained in related fused pyrazole scaffolds. [4] |

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol describes a method to determine the inhibitory activity of test compounds on calcium influx in a mast cell line.

-

Objective: To measure the IC50 of indazole-3-carboxamide derivatives for CRAC channel inhibition.

-

Cell Line: RBL-2H3 (rodent mast cell line), which expresses functional CRAC channels. [4]* Materials:

-

RBL-2H3 cells

-

Fura-2 AM (calcium indicator dye)

-

Thapsigargin (Tg) (SERCA inhibitor to induce ER Ca2+ store depletion)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Cell Plating: Seed RBL-2H3 cells in a 96-well plate and grow to confluence.

-

Dye Loading: Wash cells with assay buffer and incubate with Fura-2 AM solution in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: Wash away excess dye. Add assay buffer containing varying concentrations of the test compound (or DMSO vehicle control) and incubate for 10-15 minutes.

-

Baseline Reading: Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) to determine resting intracellular calcium levels, [Ca²⁺]i.

-

Store Depletion: To deplete ER calcium stores without activating cell surface receptors, add Thapsigargin (Tg) in a calcium-free buffer and monitor fluorescence.

-

Calcium Influx Measurement: Add a solution containing extracellular calcium to the wells. This will trigger calcium influx only through store-operated channels like CRAC.

-

Data Acquisition: Continuously record the fluorescence ratio for several minutes to measure the peak increase in [Ca²⁺]i.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the dose-response data to a suitable equation to determine the IC50 value. [4]

-

Anticancer Activity: A Multi-Targeted Approach

Indazole-3-carboxamides have demonstrated significant potential as anticancer agents by targeting various key proteins involved in tumor growth, proliferation, and metastasis. [7][8]

Mechanism of Action: Kinase Inhibition (PAK1)

One of the primary anticancer mechanisms is the inhibition of protein kinases. [1]P21-activated kinase 1 (PAK1) is a promising target as its aberrant activation is linked to tumor progression and metastasis. [9]Indazole-3-carboxamide derivatives have been developed as potent and highly selective PAK1 inhibitors. [9]By blocking PAK1, these compounds can suppress the migration and invasion of cancer cells. [9]

Structure-Activity Relationship (SAR) for PAK1 Inhibition

SAR studies for PAK1 inhibitors have provided clear guidance for lead optimization:

-

A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. [1]* Substitution with an appropriate hydrophobic ring that fits into the deep back pocket of the ATP-binding site enhances inhibitory activity. [1][9]* Introducing a hydrophilic group in the bulk solvent region is critical for improving both inhibitory activity and kinase selectivity. [1][9]

Additional Anticancer Mechanisms

-

PARP-1 Inhibition: Certain N-1-substituted indazole-3-carboxamides act as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. [10]This mechanism is particularly relevant for treating cancers with specific DNA repair deficiencies.

-

EP4 Receptor Antagonism: Derivatives have been identified as potent antagonists of the prostanoid EP4 receptor. [11][12]Blocking the PGE2/EP4 signaling pathway can enhance cytotoxic CD8+ T cell-mediated antitumor immunity, making this an attractive immunotherapy strategy. [12]

Quantitative Data: Anticancer Activity

| Compound ID | Target | IC50 | Cell Line | Key SAR Observations |

| 30l | PAK1 | 9.8 nM (enzymatic) | MDA-MB-231 (breast) | Exhibits high selectivity; hydrophilic and hydrophobic substitutions are critical for activity. [1][9] |

| 2f | N/A (antiproliferative) | 0.23–1.15 µM | 4T1 (breast) | Induces apoptosis via upregulation of Bax and downregulation of Bcl-2. [7] |

| 5 | PARP-1 | 6.8 µM (enzymatic) | N/A | A three-carbon linker between the indazole and a dioxoindolinyl group confers activity. [10] |

| 14 | EP4 Receptor | Single-nanomolar | N/A | Shows high subtype selectivity and favorable drug-like profiles for immunotherapy. [12] |

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for measuring the inhibition of a specific kinase by test compounds.

-

Objective: To determine the IC50 of a compound against a target kinase (e.g., PAK1).

-

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.

-

Materials:

-

Recombinant kinase (e.g., PAK1)

-

Kinase-specific substrate (e.g., a peptide)

-

ATP

-

Test compounds

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Reaction Setup: In each well, add the kinase, substrate, and ATP in a buffer solution.

-

Compound Addition: Add varying concentrations of the test compound (or DMSO vehicle control).

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. Incubate for 30 minutes.

-

Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is inversely correlated with the degree of kinase inhibition. Calculate the IC50 value by fitting the dose-response curve. [1]

-

Caption: General experimental workflow for a kinase inhibition assay.

Antiviral Activity: A New Frontier against Coronaviruses

Recently, the indazole-3-carboxamide scaffold has been identified as a novel template for the development of antiviral agents, particularly against coronaviruses.

Mechanism and SAR

Starting from a hit compound identified for its activity against MERS-CoV, a series of N-arylindazole-3-carboxamide derivatives were synthesized and found to possess potent inhibitory activity against SARS-CoV-2. [13]The SAR studies indicated that substitutions on the N-aryl ring are critical for potency. For example, compound 4a , 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. [13]This discovery provides a promising new scaffold for the development of broadly active anti-coronavirus therapeutics. [13]

Quantitative Data: Anti-SARS-CoV-2 Activity

| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 4a | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | 0.69 | >25 | >36.2 |

Experimental Protocol: SARS-CoV-2 Antiviral Assay

-

Objective: To determine the efficacy (EC50) and cytotoxicity (CC50) of test compounds against SARS-CoV-2.

-

Cell Line: Vero cells (African green monkey kidney epithelial cells), which are highly susceptible to SARS-CoV-2 infection.

-

Materials:

-

Vero cells

-

SARS-CoV-2 virus stock

-

Test compounds

-

Cell culture medium (e.g., DMEM)

-

Reagents for quantifying viral load (e.g., for RT-qPCR) or cytopathic effect (CPE) (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Cell Plating: Seed Vero cells in 96-well plates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a BSL-3 facility.

-

Efficacy (EC50) Measurement:

-

CPE Reduction Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., CellTiter-Glo®) to quantify the protection from virus-induced cell death. The EC50 is the compound concentration that inhibits CPE by 50%.

-

Viral Yield Reduction Assay: Collect the cell supernatant and quantify the viral RNA using RT-qPCR. The EC50 is the concentration that reduces viral yield by 50%.

-

-

Cytotoxicity (CC50) Measurement: In a parallel plate with uninfected cells, add the same serial dilutions of the compounds. After incubation, measure cell viability using an assay like MTT or CellTiter-Glo®. The CC50 is the concentration that reduces cell viability by 50%.

-

Data Analysis: Calculate EC50 and CC50 values from dose-response curves. The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window. [13]

-

Conclusion and Future Perspectives

The indazole-3-carboxamide scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated potent and specific activities as anti-inflammatory agents by blocking CRAC channels, as multi-targeted anticancer compounds by inhibiting kinases like PAK1 and antagonizing the EP4 receptor, and as a promising new class of antivirals against coronaviruses.

The success of this scaffold is rooted in its synthetic tractability, which allows for extensive SAR exploration. Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical development. The continued exploration of new substitutions on the indazole ring and the amide moiety will undoubtedly uncover novel derivatives with improved potency and selectivity for both established and emerging biological targets.

References

-

Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]

-

Cistulli, C., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

-

Beth Israel Deaconess Medical Center. (2024). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Beth Israel Deaconess Medical Center. [Link]

-

Al-Ostath, A., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Link]

-

Lee, J. Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]

-

ResearchGate. (2025). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]

-

American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025. [Link]

-

Li, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid: Synthesis, Metabolism, and Analysis

This guide provides a comprehensive technical overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a compound of significant interest in forensic toxicology and drug metabolism studies. As the primary carboxylic acid metabolite of several N-pentyl-indazole synthetic cannabinoids, such as AB-PINACA and MN-18, its detection is a key indicator of parent compound consumption. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and scientific rationale grounded in current literature.

Introduction and Significance

This compound is not typically synthesized for its psychoactive properties. Instead, its significance lies in its role as a stable, terminal metabolite of a class of potent synthetic cannabinoid receptor agonists (SCRAs). Unlike many parent SCRAs, which are rapidly biotransformed and often undetectable in urine, their carboxylic acid metabolites are more readily excreted and persist for longer periods, making them reliable biomarkers for confirming intake.[1][2]

Parent compounds like AB-PINACA are full agonists at the cannabinoid receptors (CB1 and CB2), often with higher potency and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which may contribute to their severe and unpredictable toxicity.[3][4] Understanding the metabolic fate of these parent compounds is therefore critical. The formation of this compound occurs primarily through the hydrolysis of a terminal amide or ester group, a common pathway for many indazole-3-carboxamide and indazole-3-carboxylate SCRAs.[5][6]

Chemical Properties and Characterization

A clear understanding of the physicochemical properties of the target analyte is fundamental for the development of robust synthetic and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [PubChem] |

| Molecular Weight | 232.28 g/mol | [PubChem] |

| IUPAC Name | 1-pentylindazole-3-carboxylic acid | [PubChem] |

| Appearance | Crystalline solid | Commercial |

| XLogP3 | 3.2 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved through the direct N-alkylation of the indazole-3-carboxylic acid core. This approach offers high regioselectivity for the desired N1 isomer, which is crucial for mimicking the structure of the biological metabolite.

Scientific Rationale for Synthetic Route

The indazole ring possesses two nitrogen atoms (N1 and N2) available for alkylation, which can lead to a mixture of regioisomers. For synthetic cannabinoid metabolites, the alkyl chain is located at the N1 position. Controlling this regioselectivity is the primary challenge. Studies have shown that using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[7][8][9] The NaH deprotonates the most acidic proton, which is on the N1 nitrogen, creating an anion that then acts as a nucleophile, attacking the alkyl halide (1-bromopentane). The use of THF as a solvent is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilic attack. This method provides high yields (51-96%) and excellent selectivity for the N1 isomer.[8][10]

Visualization of Synthetic Workflow